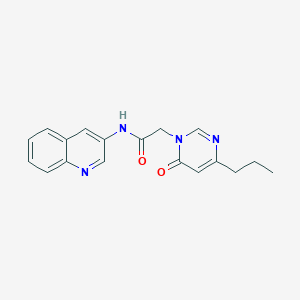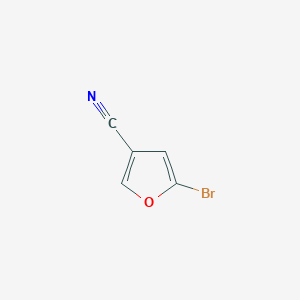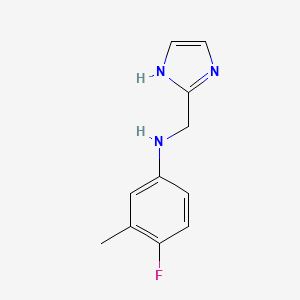
2-(6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(quinolin-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(quinolin-3-yl)acetamide is a synthetic compound that has garnered significant interest in scientific research due to its diverse applications in chemistry, biology, and medicine. The compound contains a pyrimidinone core substituted with a propyl group and an acetamide linkage to a quinoline moiety. These structural elements contribute to its unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions: : The synthesis of 2-(6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(quinolin-3-yl)acetamide typically involves a multi-step process. The initial step usually involves the preparation of the pyrimidinone core. This can be achieved through condensation reactions between suitable precursors such as β-diketones and urea or its derivatives under acidic or basic conditions.
Once the pyrimidinone core is synthesized, a propyl group can be introduced via alkylation reactions using propyl halides in the presence of a strong base like sodium hydride or potassium tert-butoxide
Industrial Production Methods: : Industrial-scale production of this compound can be achieved by optimizing the aforementioned synthetic routes. Automation and continuous flow chemistry techniques can further enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: : 2-(6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(quinolin-3-yl)acetamide undergoes several types of chemical reactions, including:
Oxidation: : It can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: : The compound can be reduced under catalytic hydrogenation conditions to produce reduced analogs with potential alterations in biological activity.
Common Reagents and Conditions: : Reagents such as sodium hydride, hydrogen peroxide, m-chloroperoxybenzoic acid, and various alkyl halides are commonly used in these reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure desired reaction specificity.
Major Products Formed: : The major products of these reactions include N-oxides, reduced analogs, and substituted derivatives, each with potentially unique biological properties.
科学的研究の応用
Chemistry: : The compound is used as a building block in the synthesis of more complex molecules. Its reactivity and functional groups provide opportunities for creating diverse chemical libraries for drug discovery and material science.
Biology: : In biological research, this compound is explored for its potential as a lead molecule in the development of therapeutic agents. Its structural features suggest potential interactions with various biological targets, such as enzymes and receptors.
Medicine: : Preliminary studies indicate that derivatives of this compound may exhibit antimicrobial, anti-inflammatory, and anticancer activities. Detailed pharmacological evaluations are ongoing to determine its efficacy and safety profiles.
Industry: : It finds applications in the development of specialty chemicals and intermediates for pharmaceutical manufacturing. Its unique structure also makes it a candidate for studying new material properties in the context of organic electronics and photonics.
作用機序
The mechanism by which 2-(6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(quinolin-3-yl)acetamide exerts its effects is primarily based on its interactions with specific molecular targets. For instance, its potential antimicrobial activity might result from its ability to inhibit bacterial enzymes or interfere with cellular membrane integrity.
In the context of anti-inflammatory and anticancer research, the compound may modulate signaling pathways involved in cell proliferation, apoptosis, and immune response. Detailed molecular studies are essential to fully elucidate the targets and pathways affected by this compound.
Similar Compounds
2-(6-oxo-4-butylpyrimidin-1(6H)-yl)-N-(quinolin-3-yl)acetamide: : Shares a similar core structure but differs in the length of the alkyl chain, which may impact its biological activity.
2-(6-oxo-4-methylpyrimidin-1(6H)-yl)-N-(quinolin-3-yl)acetamide: : A shorter alkyl chain version, which could result in altered physicochemical properties and biological interactions.
2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)-N-(quinolin-3-yl)acetamide: : Incorporates a phenyl group instead of a propyl group, leading to different steric and electronic effects.
Uniqueness: : The uniqueness of this compound lies in its combination of the propyl-substituted pyrimidinone core with the quinoline moiety. This specific arrangement provides a unique set of chemical and biological properties that distinguish it from other similar compounds.
特性
IUPAC Name |
2-(6-oxo-4-propylpyrimidin-1-yl)-N-quinolin-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-2-5-14-9-18(24)22(12-20-14)11-17(23)21-15-8-13-6-3-4-7-16(13)19-10-15/h3-4,6-10,12H,2,5,11H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOKURHACONRCPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)N(C=N1)CC(=O)NC2=CC3=CC=CC=C3N=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Tert-butyl 6'-chloro-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carboxylate](/img/structure/B2533657.png)
![2,4-Dibromo-6-{[(5-iodo-2-pyridinyl)imino]methyl}benzenol](/img/structure/B2533658.png)


![3-[4-(Azepane-1-sulfonyl)phenyl]propanoic acid](/img/structure/B2533663.png)
![1-[(4-methylphenyl)methyl]-6-oxo-N-(1-phenylethyl)-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2533664.png)
![7-chloro-3-((2-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2533665.png)
![3-cyclopropyl-6-[4-(furan-3-carbonyl)piperazin-1-yl]pyridazine](/img/structure/B2533667.png)

![3-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidine-1-carbonyl}-N,N-dimethylaniline](/img/structure/B2533669.png)


![(3S,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diamine dihydrochloride](/img/structure/B2533674.png)
![2-[(2-Fluorophenyl)sulfonyl]-1-(4-methoxyphenyl)ethanone](/img/structure/B2533676.png)
